1H-Imidazole-1-propanol, 2-nitro-
Description
Historical Development and Discovery of the Nitroimidazole Scaffold in Chemical Research
The journey of nitroimidazoles in scientific research began in the 1950s. In 1953, a Japanese scientist named K. Maeda reported the isolation of a natural product with antibacterial properties from the bacterium Nocardia mesenterica. nih.gov This compound was later identified as Azomycin , or 2-nitroimidazole (B3424786). nih.gov This discovery was a pivotal moment, sparking extensive research into the synthesis of numerous analogues and regio-isomers of nitroimidazole. nih.gov This foundational work led to the development of several life-saving drugs and clinical candidates for a range of diseases, including infections and cancer. nih.gov
Structural Features and Chemical Significance of the 2-Nitroimidazole Moiety
The 2-nitroimidazole moiety, the core of 1H-Imidazole-1-propanol, 2-nitro- , possesses distinct structural and electronic features that are key to its chemical significance. The nitro group is strongly electron-withdrawing, which profoundly influences the electronic environment of the imidazole (B134444) ring. This feature is central to the mechanism of action of many 2-nitroimidazole derivatives.
The chemical structure of 1H-Imidazole-1-propanol, 2-nitro- is a 2-nitroimidazole core with a propanol (B110389) group attached to one of the nitrogen atoms of the imidazole ring. A well-studied analogue with a similar side chain is Misonidazole (B1676599) (1-(2-nitro-1-imidazolyl)-3-methoxy-2-propanol). nih.govtaylorandfrancis.com The propanol side chain can be modified to alter the compound's properties, such as its solubility and how it is distributed in biological systems. nih.gov
The key chemical event for many 2-nitroimidazoles is the bioreductive activation of the nitro group. In low-oxygen (hypoxic) environments, which are characteristic of solid tumors and certain infections, the nitro group can be reduced by cellular nitroreductases to form reactive intermediates like nitroradical anions. nih.gov These reactive species can then interact with and damage cellular macromolecules such as DNA and proteins, leading to cell death. nih.gov This selective activation in hypoxic conditions is a cornerstone of their use as hypoxia-selective therapeutics and imaging agents. nih.govrsc.org
Overview of Advanced Research Trajectories for Nitroimidazole Derivatives
Research into nitroimidazole derivatives continues to be an active and evolving field. Current research trajectories are focused on several key areas:
Hypoxia Imaging and Therapy: A major area of research is the development of 2-nitroimidazole derivatives as agents for imaging hypoxic tissues in tumors and for targeted cancer therapy. rsc.orgnih.govnih.gov Compounds are often labeled with radioisotopes (like ¹⁸F or radioiodine) to be used with imaging techniques such as Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT). nih.govnih.gov The ability of these compounds to be selectively trapped in hypoxic cells makes them excellent candidates for visualizing these regions. nih.govEvofosfamide (TH-302) is a notable example of a 2-nitroimidazole-based bioreductive prodrug that has been in clinical trials. rsc.org
Antiparasitic and Antibacterial Agents: The historical success of nitroimidazoles as antimicrobial agents continues to drive research into new derivatives. mdpi.commdpi.com For instance, Benznidazole , a 2-nitroimidazole, is used in the treatment of Chagas disease. nih.govmdpi.com Researchers are exploring new molecular hybrids and derivatives to combat drug resistance and improve efficacy against various pathogens. mdpi.commdpi.com
Radiosensitizers: 2-Nitroimidazoles like Misonidazole have been investigated as radiosensitizers. nih.govtaylorandfrancis.com By increasing the susceptibility of hypoxic tumor cells to radiation, these compounds can enhance the effectiveness of radiotherapy. taylorandfrancis.com
While direct and extensive research on 1H-Imidazole-1-propanol, 2-nitro- is not widely published, its structural similarity to Misonidazole and other 2-nitroimidazole-propanol derivatives places it within these active research domains. Future studies could explore its potential in hypoxia imaging, as an antimicrobial agent, or as a radiosensitizer, likely involving modifications to the propanol side chain to optimize its properties for a specific application.
Structure
3D Structure
Properties
IUPAC Name |
3-(2-nitroimidazol-1-yl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O3/c10-5-1-3-8-4-2-7-6(8)9(11)12/h2,4,10H,1,3,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVTUHZISIPWLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=N1)[N+](=O)[O-])CCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00316395 | |
| Record name | 1H-Imidazole-1-propanol, 2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00316395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55620-55-8 | |
| Record name | NSC302985 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=302985 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Imidazole-1-propanol, 2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00316395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1h Imidazole 1 Propanol, 2 Nitro and Analogs
General Approaches to 2-Nitroimidazole (B3424786) Core Synthesis
The 2-nitroimidazole core is a critical pharmacophore, and its synthesis has been a subject of extensive research. The placement of the nitro group at the C2 position of the imidazole (B134444) ring is a key challenge due to the electronic properties of the ring.
Historically, the nitration of imidazole has been achieved using strong acid conditions, such as a mixture of fuming nitric acid and sulfuric acid. wikipedia.orggoogle.com However, these methods often lead to the formation of 4-nitro or 5-nitroimidazole derivatives rather than the desired 2-nitro isomer. google.com The regioselectivity of the nitration is highly dependent on the reaction conditions and the substituents already present on the imidazole ring. For instance, nitration with a mixture of nitric acid and sulfuric acid can produce 4,5-dinitroimidazole from imidazole or 4(5)-nitroimidazole. bibliotekanauki.pl
The direct nitration of the imidazole ring to yield a 2-nitroimidazole is challenging. Often, synthesis of 2-nitroimidazoles requires highly acidic conditions, which can result in low yields of the desired product. patsnap.com
To overcome the challenges of direct nitration, several strategies have been developed to selectively introduce a nitro group at the C2 position of the imidazole ring. One approach involves the use of N-substituted imidazoles. By first substituting the nitrogen atom of the imidazole ring, the electronic properties of the ring can be altered to favor nitration at the C2 position. patsnap.com For example, 1-formyl-imidazole can be treated with n-butyl lithium and then a nitrating agent to produce 1-formyl-2-nitro-1H-imidazole in good yield. patsnap.com
Another strategy involves a multi-step synthesis. For instance, imidazole can be first treated with p-bromobenzenediazonium chloride to generate an azo compound, which upon reduction followed by nitration, produces 2-nitroimidazole. nih.gov This intermediate can then be used in subsequent reactions to build the final molecule.
More recent methods have focused on milder reaction conditions. An improved method for synthesizing 2-nitroimidazole derivatives has been described, which was then applied to the efficient synthesis of the anti-cancer drug Evofosfamide. rsc.org
| Strategy | Description | Key Reagents | Reference |
| N-Substitution | Protection of the N1 position to direct nitration to the C2 position. | n-butyl lithium, potassium nitrate, trifluoroacetic anhydride | patsnap.com |
| Multi-step Synthesis | Formation of an intermediate that is then nitrated. | p-bromobenzenediazonium chloride | nih.gov |
| Improved Direct Nitration | Optimized conditions for direct nitration to improve yield and selectivity. | Not specified | rsc.org |
Synthesis of the Propanol (B110389) Side Chain at the N1 Position
The introduction of a propanol side chain at the N1 position of the 2-nitroimidazole core is a key step in the synthesis of 1H-Imidazole-1-propanol, 2-nitro-. This is typically achieved through N-alkylation reactions.
N-alkylation of commercially available 2-nitroimidazole is a common starting point for the synthesis of many derivatives. nih.govnih.gov The reaction involves treating the 2-nitroimidazole with an appropriate alkylating agent in the presence of a base. The choice of solvent and base can significantly influence the regioselectivity and yield of the reaction. For instance, heating the reaction to 60°C in acetonitrile (B52724) with K2CO3 as the base has been shown to improve yields.
Various alkylating agents can be used to introduce the desired side chain. For example, to introduce a propanol side chain, a reagent like 1-bromo-3-propanol or a protected version thereof would be used. The reaction of 2-nitroimidazole with epichlorohydrin followed by condensation with an appropriate nucleophile is another route to introduce a functionalized propanol side chain. nih.gov
Once the alkyl chain is attached to the N1 position, it can be further functionalized to introduce various groups such as hydroxyl, halogen, or azide (B81097) moieties. nih.govprepchem.com For example, a hydroxyl group can be introduced by using an alkylating agent that already contains a protected hydroxyl group, which is then deprotected in a subsequent step. nih.gov The hydroxyl group of the propanol side chain can also be replaced by other functional groups to create a diverse range of analogs.
The synthesis of a series of 2-nitroimidazoles with a β-amino alcohol side chain that was amidated with various alkylating/acylating functionalities has been described. nih.gov This highlights the versatility of the propanol side chain as a scaffold for further chemical modification.
Stereoselective Synthesis of Chiral Propanol Derivatives
The propanol side chain of 1H-Imidazole-1-propanol, 2-nitro- contains a chiral center, and the stereochemistry at this position can significantly impact the biological activity of the molecule. Therefore, stereoselective synthesis of chiral propanol derivatives is an important area of research.
One approach to achieve stereoselectivity is to use a chiral starting material. For example, epichlorohydrin can be used as a chiral starting material to synthesize compounds with a single stereocenter connecting the 2-nitroimidazolyl group and other functionalities. nih.gov Another strategy involves the nucleophilic opening of a chiral epoxide, such as R- or S-2-(methoxymethyl)oxirane, with 2-nitroimidazole to produce optically pure Misonidazole (B1676599), which also contains a chiral propanol side chain. nih.gov
These stereoselective methods are crucial for preparing enantiomerically pure compounds, which allows for the investigation of the pharmacological properties of individual stereoisomers.
Green Chemistry Approaches and Sustainable Synthetic Routes for Nitroimidazoles
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of nitroimidazole derivatives to reduce environmental impact and improve efficiency. These approaches focus on the use of less hazardous reagents, alternative energy sources, and more sustainable catalytic systems.
One prominent green strategy is the use of microwave irradiation, which can significantly accelerate reaction times, increase product yields, and often allows for solvent-free conditions. For instance, a greener methodology for synthesizing a library of 2-nitroimidazoles, including the parent compound azomycin, involves the reaction of 2-aminoimidazoles with sodium nitrite under microwave irradiation. nih.gov This method utilizes a natural iron-rich kaolinite clay as a catalyst, replacing strong mineral acids like sulfuric acid that are used in conventional methods. nih.gov The use of a solid acid clay catalyst under solvent-free ("dry") conditions represents a significant improvement in the environmental footprint of the synthesis. nih.gov
Another facile and green approach for the synthesis of 2-nitroimidazole involves treating 2-aminoimidazole with oxone as an oxidant in water, avoiding the use of harsh nitrating agents. rsc.org The use of water as a solvent is a cornerstone of green chemistry, and this method provides a more environmentally benign alternative to traditional nitration techniques. rsc.org
Furthermore, eco-friendly methods have been developed for the synthesis of more complex nitroimidazole derivatives. For example, an economical and environmentally friendly method for the synthesis of Benznidazole involves the treatment of N-benzyl-2-hydroxyacetamide with 2-nitro-1H-imidazole under microwave conditions. rsc.org This avoids the use of more hazardous reagents and lengthy reaction times associated with older synthetic routes. rsc.org
The development of one-pot synthesis protocols also contributes to the sustainability of nitroimidazole synthesis. A one-pot regioselective bis-Suzuki-Miyaura or Suzuki-Miyaura/Sonogashira reaction on 2,4-dibromo-1-methyl-5-nitro-1H-imidazole under microwave heating has been developed for the efficient synthesis of 2,4-disubstituted 5-nitroimidazole derivatives. rsc.org Such methods reduce the need for purification of intermediates, thereby saving solvents and energy.
The table below summarizes some of the green chemistry approaches applied to the synthesis of nitroimidazoles.
| Green Approach | Key Features | Example Reaction | Reference |
|---|---|---|---|
| Microwave-Assisted Synthesis | Reduced reaction time, increased yield, solvent-free conditions | 2-aminoimidazole + NaNO2 with clay catalyst → 2-nitroimidazole | nih.gov |
| Aqueous Oxidation | Use of water as a green solvent, avoids harsh nitrating agents | 2-aminoimidazole + Oxone in H2O → 2-nitroimidazole | rsc.org |
| Microwave-Assisted Condensation | Economical and eco-friendly | N-benzyl-2-hydroxyacetamide + 2-nitro-1H-imidazole → Benznidazole | rsc.org |
| One-Pot Cross-Coupling | High efficiency, reduced waste from intermediate purification | One-pot Suzuki-Miyaura reaction on dibromonitroimidazole | rsc.org |
Synthetic Strategies for Analogs and Prodrug Forms (excluding clinical intent)
The synthesis of analogs and prodrug forms of 2-nitroimidazoles is a significant area of research, aimed at creating molecules with varied physicochemical properties. These strategies often involve the modification of the side chain attached to the imidazole ring, starting from a common 2-nitroimidazole precursor.
A common starting material for many synthetic routes is commercially available 2-nitroimidazole. N-alkylation of the 2-nitroimidazole core is a fundamental step in the synthesis of many derivatives. nih.gov For instance, starting materials for more complex analogs can be synthesized by the N-alkylation of 2-nitroimidazole, followed by further functional group manipulations. nih.gov
One strategy involves the introduction of an alcohol functionality, which can then be used as a handle for further derivatization. For example, 2-(2-nitro-1H-imidazol-1-yl)ethanol can be synthesized and subsequently used to create ester derivatives. nih.gov The synthesis of ester derivatives of 1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol demonstrates how the hydroxyl group can be reacted with various acid chlorides or anhydrides to produce a library of analogs. researchgate.net
Amide linkages are also incorporated into 2-nitroimidazole derivatives. A synthetic methodology to produce 2-nitroimidazole analogs with a β-amino alcohol side chain that is subsequently amidated has been described. jst.go.jp The conditions for amidation can be controlled to achieve selective N-acylation over O-acylation of the amino alcohol moiety. jst.go.jp For example, 2-fluoro-N-(2-(2-nitro-1H-imidazol-1-yl)ethyl)acetamide can be synthesized via a three-step pathway starting from 2-nitroimidazole, involving N-alkylation, deprotection, and subsequent acylation. nih.govnih.gov
The synthesis of prodrugs often involves incorporating chemically or enzymatically labile groups. For instance, 2-nitroimidazole derivatives with an ester or an amide linkage are designed to be hydrolyzable. nih.govnih.gov The synthesis of such compounds may involve the acylation of precursor molecules like 2-(2-nitro-1H-imidazol-1-yl)ethanamine with reagents such as fluoroacetyl chloride or bromoacetyl bromide. nih.gov
Another approach to creating diverse analogs is by starting with a functionalized 2-nitroimidazole core. For example, an improved synthesis for a 2-nitroimidazole ester allows for its transformation into a range of synthetically useful derivatives, including the corresponding alcohol, carboxylic acid, chloride, and carbaldehyde. These intermediates serve as versatile substrates for the development of further bioreductive prodrugs. rsc.org
The following table outlines some of the key synthetic strategies for producing 2-nitroimidazole analogs.
| Synthetic Strategy | Key Transformation | Example Precursor | Resulting Analog Type | Reference |
|---|---|---|---|---|
| N-Alkylation | Addition of an alkyl chain to the imidazole nitrogen | 2-nitroimidazole | Functionalized side-chain precursor | nih.gov |
| Esterification | Reaction of a hydroxyl group with an acid chloride or anhydride | 1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol | Ester derivatives | researchgate.net |
| Amidation | Acylation of an amino group | 2-(2-Nitro-1H-imidazol-1-yl)ethanamine | Amide derivatives | nih.govjst.go.jp |
| Functional Group Interconversion | Conversion of an ester to an alcohol, acid, or aldehyde | 2-nitroimidazole ester | Versatile synthetic intermediates | rsc.org |
Chemical Reactivity and Transformation Mechanisms of 2 Nitroimidazoles
Reductive Activation Pathways of the Nitro Group
The selective activity of 2-nitroimidazoles in hypoxic environments is achieved through bioreductive activation. nih.govnih.gov This process is initiated by cellular nitroreductases that chemically reduce the nitro group. nih.gov In well-oxygenated cells, the initial reduction product is rapidly re-oxidized back to the parent compound, preventing significant accumulation of reactive species. Conversely, under hypoxic (low oxygen) conditions, further reduction occurs, leading to the formation of highly reactive intermediates that become trapped within the cell. nih.govnih.gov
One-Electron and Multi-Electron Reduction Processes
The reductive activation of the nitro group on the imidazole (B134444) ring is a stepwise process involving the transfer of multiple electrons. researchgate.net The initial and rate-limiting step is a one-electron reduction, which can be carried out by various flavoenzymes, such as NADPH-cytochrome P-450 reductase. nih.govnih.gov This initial transfer produces a nitro radical anion (R-NO₂⁻•). nih.govnih.govresearchgate.net
Following its formation, the nitro radical anion can undergo further reduction. If it is not re-oxidized by molecular oxygen, it proceeds through a series of multi-electron reduction steps. nih.govnih.gov This sequence ultimately involves a total of four or six electrons to generate highly reactive cytotoxic species, such as the nitroso (R-NO), hydroxylamine (B1172632) (R-NHOH), and amine (R-NH₂) derivatives. nih.govacs.orgacs.org The four-electron reduction product, a 2-(hydroxylamino)imidazole, is considered a key precursor to species that bind to cellular molecules. acs.org A six-electron transfer process can lead to the formation of the corresponding 2-aminoimidazole. acs.orgacs.org
Role of Redox Potentials in Nitro Group Reactivity
The ease with which a 2-nitroimidazole (B3424786) accepts the first electron is quantified by its one-electron reduction potential (E¹₇ at pH 7), a critical determinant of its biological activity. nih.govrsc.orgrsc.org A more positive redox potential facilitates faster reduction by cellular enzymes. nih.gov Studies have shown a direct correlation between the E¹₇ values of nitroimidazoles and their rates of reduction by enzymes like hydrogenase 1 from Clostridium pasteurianum. nih.gov
Substituents on the imidazole ring can significantly alter these redox potentials. rsc.orgrsc.org Generally, 2-nitroimidazoles possess more positive E¹₇ values compared to their 5-nitro and 4-nitro counterparts, making them weaker oxidants. rsc.orgrsc.orgnih.gov For instance, the one-electron reduction potential of 1-(2-hydroxyethyl)-2-nitroimidazole, a compound structurally similar to 1H-Imidazole-1-propanol, 2-nitro-, was measured at -398 mV. rsc.orgrsc.org This value is considerably higher than that of the 5-nitroimidazole analogue, which stands at -486 mV. rsc.orgrsc.org
Table 1: One-Electron Reduction Potentials (E¹₇) of Selected Nitroimidazoles
| Compound | One-Electron Reduction Potential (E¹₇ at pH 7) in mV | Reference |
|---|---|---|
| 5-formyl-1-methyl-2-nitroimidazole | -243 mV | rsc.org, rsc.org |
| 1-(2-hydroxyethyl)-2-nitroimidazole (Misonidazole) | -398 mV | rsc.org, rsc.org |
| 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole | -486 mV | rsc.org, rsc.org |
| 4-nitroimidazole | ≤–527 mV | rsc.org, rsc.org |
Formation and Fate of Nitro Radical Anions and Intermediates
The initial product of the one-electron reduction is the nitro radical anion (R-NO₂⁻•). nih.govresearchgate.net The formation of these radical anions from various 2-nitroimidazoles has been directly observed in cellular systems like rat hepatocytes using electron spin resonance (ESR) spectroscopy. nih.gov The pKa of nitroimidazole radical anions is in the range of 5.7–6.1. nih.gov
The fate of this radical anion is highly dependent on the cellular oxygen concentration. In the presence of oxygen, the radical anion rapidly transfers its extra electron to O₂, regenerating the parent nitroimidazole and forming a superoxide (B77818) radical. nih.gov This futile cycle prevents the net reduction of the compound in normal tissues.
Under hypoxic conditions, the lifetime of the nitro radical anion is extended, allowing for further chemical transformations. researchgate.net It can undergo disproportionation or, more significantly, be further reduced to a reactive hydroxylamine (R-NHOH). nih.govresearchgate.net This hydroxylamine intermediate is unstable at physiological pH and is considered a key species responsible for reacting with biological macromolecules. nih.govacs.orgresearchgate.net Its decomposition can lead to the formation of glyoxal (B1671930) derivatives, which have been identified as products of 2-nitroimidazole reduction. acs.orgresearchgate.netnih.gov
Reactions with Biological Macromolecules Under Reducing Conditions
Under the reducing conditions found in hypoxic cells, the reactive intermediates generated from 2-nitroimidazoles can covalently bind to a wide range of biological macromolecules. nih.govnih.gov This covalent binding effectively traps the drug inside the target cells. nih.gov
Molecular Adduct Formation with Nucleophilic Centers
The highly reactive electrophilic species produced during nitro group reduction, particularly the hydroxylamine derivative, readily react with cellular nucleophiles to form stable adducts. nih.gov While early studies suggested that these intermediates could react with the guanine (B1146940) bases in DNA, more recent proteomic analyses indicate that cellular proteins are the primary targets for covalent binding. nih.govnih.govnih.gov
Activated 2-nitroimidazoles are known to attack nucleophilic centers on proteins, with cysteine residues and their thiol groups often proposed as a primary site of attack. nih.govacs.org However, studies using click-chemistry compatible 2-nitroimidazole probes have shown that covalent binding is not limited to cysteine-containing proteins, as several protein targets identified had no cysteine residues at all. nih.gov This suggests that other nucleophilic amino acid residues can also be targets. Additionally, some research has indicated that reduced misonidazole (B1676599) can form monophosphate esters, suggesting a potential reaction with phosphate (B84403) groups that could be relevant to DNA interactions. acs.org
Mechanisms of Covalent Binding to Cellular Components (focused on chemical pathways)
The chemical pathway to covalent binding is initiated by the multi-electron reduction of the nitro group. The formation of the 2-(hydroxylamino)imidazole intermediate is a critical step. nih.govacs.org This species or its subsequent decomposition products are sufficiently electrophilic to react with nucleophilic groups on proteins and other cellular components, leading to the formation of a covalent bond and the formation of drug-macromolecule adducts. nih.gov
Table 2: Selected Protein Targets of 2-Nitroimidazole Adduct Formation Under Hypoxia
| Protein Target | Function | Reference |
|---|---|---|
| Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | Glycolysis, cellular metabolism | nih.gov, nih.gov, nih.gov |
| Glutathione (B108866) S-transferase P (GSTP1) | Detoxification, cellular stress response | nih.gov |
| Ferritin heavy chain | Iron storage | nih.gov |
| Desmoplakin | Cell adhesion | nih.gov |
| Calpastatin | Inhibitor of calpain proteases | nih.gov |
Nucleophilic Aromatic Substitution Reactions on the Imidazole Ring
The presence of a strongly electron-withdrawing nitro group significantly reduces the electron density of the imidazole ring, making it susceptible to nucleophilic attack. libretexts.orgwikipedia.org This process, known as Nucleophilic Aromatic Substitution (SNAr), is a primary pathway for the functionalization of the 2-nitroimidazole scaffold. The reaction generally proceeds via an addition-elimination mechanism. wikipedia.orgyoutube.comdalalinstitute.com
The mechanism involves two main steps:
Addition of a Nucleophile : A nucleophile attacks an electron-deficient carbon atom on the aromatic ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org The nitro group at the ortho or para position is crucial for stabilizing the negative charge of this intermediate through resonance. libretexts.orgwikipedia.org
Elimination of the Leaving Group : The aromaticity of the ring is restored by the departure of a leaving group, typically a halide. libretexts.orgwikipedia.org
The anions of 2-nitroimidazole have been shown to participate in Radical-Nucleophilic Substitution (SRN1) reactions with various halogeno-nitroalkanes, resulting in the formation of N(1)-(nitroalkyl) derivatives. rsc.org However, studies have indicated that the anion of 2-nitroimidazole is less reactive in certain oxidative addition reactions compared to the anions of 4(5)-nitroimidazole. rsc.org
A variety of nucleophiles can be employed in these reactions, including amines, thiols, and alkoxides. researchgate.netbyjus.com For instance, 2-nitroimidazole can undergo condensation with epoxides, such as 1,2-epoxy-3-methoxypropane, to form N-substituted products like Misonidazole. nih.gov Similarly, N-alkylation can be achieved using compounds like amino bromohexane, where the amino group is protected, followed by deprotection. acs.org
In di-substituted nitroimidazoles, the regioselectivity of the substitution can be influenced by the nature of the nucleophile. Studies on 2,4-dihalogeno-1-methyl-5-nitroimidazole have shown that "hard" nucleophiles (e.g., cyanide, methoxide) preferentially react at the C-2 position, while "soft" nucleophiles (e.g., amines, thiols) favor reaction at the C-4 position. researchgate.net
Table 1: Examples of Nucleophilic Substitution Reactions on Nitroimidazoles
| Nitroimidazole Substrate | Nucleophile/Reagent | Product Type | Reference |
| Anion of 2-nitroimidazole | p-Nitrobenzyl chloride | N(1)-(nitroalkyl) derivative | rsc.org |
| 2-Nitroimidazole | R and S-2-(methoxymethyl)oxirane | Misonidazole (optically pure) | nih.gov |
| 2-Nitroimidazole | 1,2-epoxy, 3-methoxy propane | Misonidazole | nih.gov |
| 2,4-Dihalogeno-1-methyl-5-nitroimidazole | Cyanide, methoxide (B1231860) (hard nucleophiles) | 2-substituted-4-halogeno-5-nitroimidazole | researchgate.net |
| 2,4-Dihalogeno-1-methyl-5-nitroimidazole | Amine, thiol (soft nucleophiles) | 4-substituted-2-halogeno-5-nitroimidazole | researchgate.net |
Ring Transformation and Rearrangement Mechanisms (e.g., ANRORC-like reactions)
Beyond simple substitution, 2-nitroimidazoles can undergo more complex transformations involving the opening and re-closing of the imidazole ring. The most notable of these is the ANRORC mechanism, which stands for A ddition of the N ucleophile, R ing O pening, and R ing C losure. wikipedia.org This pathway provides a route to novel heterocyclic structures that are often inaccessible through classical synthetic methods. rsc.org
The ANRORC mechanism has been studied in the reaction of 1,4-dinitro-1H-imidazoles with anilines to yield 1-phenyl-1H-4-nitroimidazoles. rsc.org Computational studies have elucidated the reaction pathway: rsc.orgrsc.orgresearchgate.net
Nucleophilic Addition : The reaction initiates with the attack of the nucleophile (e.g., an amine) on the imidazole ring. The preferred site of attack is the C5 position. rsc.orgrsc.org
Ring Opening : This is followed by the cleavage of a C-N bond within the ring, leading to an open-chain intermediate. researchgate.net Proton transfer steps are key to connecting the initial addition product to a lower energy, ring-opened state. rsc.org
Isotope labeling experiments have provided strong evidence for the ANRORC mechanism. For example, in reactions with substituted pyrimidines, the displacement of an internal ring nitrogen atom to an external position in the final product confirms that the ring has indeed opened and re-closed. wikipedia.org This mechanism is a powerful tool in medicinal chemistry for the synthesis of diverse heterocyclic compounds. wikipedia.org
Table 2: Key Steps of the ANRORC Mechanism for Nitroimidazoles
| Step | Description | Key Features | Reference |
| 1. Addition | A nucleophile attacks an electrophilic carbon of the imidazole ring. | Initial attack is often at the C5 position. | rsc.orgrsc.org |
| 2. Ring Opening | The imidazole ring cleaves, typically at a C-N bond, to form an open-chain intermediate. | This step is often facilitated by proton transfers. | rsc.orgresearchgate.net |
| 3. Ring Closure | The intermediate re-cyclizes to form a new or rearranged heterocyclic ring. | This is frequently the rate-determining step. | rsc.orgresearchgate.net |
Oxidative Chemistry and Degradation Pathways
The nitro group in 2-nitroimidazoles is a key player in their oxidative and reductive degradation. These compounds can be degraded through various pathways, including advanced oxidation processes (AOPs), photodegradation, and metabolic reactions.
Under hypoxic (low oxygen) conditions, the nitro group can be enzymatically reduced by nitroreductases. nih.govnih.gov This reduction generates a series of reactive intermediates, including a nitroradical anion, a nitroso derivative, and a hydroxylamine derivative. nih.govniscpr.res.in These reactive species are highly cytotoxic as they can covalently bind to cellular macromolecules like DNA and proteins, leading to cell damage. nih.govniscpr.res.innih.gov In the presence of oxygen, the initial nitroradical anion can be re-oxidized back to the parent compound, limiting its toxicity to hypoxic environments. nih.gov
Advanced oxidation processes (AOPs) utilizing highly reactive species like hydroxyl radicals (HO•) and sulfate (B86663) radicals (SO₄•⁻) are effective in degrading nitroimidazoles in aqueous environments. mdpi.com Theoretical and experimental studies on related nitroimidazoles like metronidazole (B1676534) show that these radicals readily add to the carbon atom bonded to the nitro group (the C2 position), initiating a cascade of degradation reactions. mdpi.com The presence of dissolved organic matter can accelerate the degradation of nitroimidazoles in SO₄•⁻-based AOPs by generating other reactive species like superoxide and semiquinone radicals. acs.org
Photodegradation is another relevant pathway. Kinetic studies on various nitroimidazole derivatives have shown that they degrade upon exposure to UV light, often following first-order kinetics. researchgate.net The substituents on the imidazole ring can influence the photostability of the compound. researchgate.net Degradation can proceed to simple molecules like ammonia (B1221849) and acetic acid. researchgate.net
Theoretical and Computational Chemistry Investigations
Electronic Structure Analysis (e.g., DFT calculations, electron density distribution)
The electronic architecture of 1H-Imidazole-1-propanol, 2-nitro-, and related 2-nitroimidazoles, has been a subject of detailed computational study, primarily through Density Functional Theory (DFT) calculations. These studies are crucial for understanding the molecule's stability, reactivity, and spectroscopic properties.
The 2-nitroimidazole (B3424786) core is the defining feature, with the nitro group acting as a strong electron-withdrawing entity. This significantly influences the electron density distribution across the imidazole (B134444) ring. DFT calculations on the parent 2-nitroimidazole (2NIM) molecule show a pronounced effect on the C2 carbon, which is directly bonded to the nitro group. Experimental X-ray Photoelectron Spectroscopy (XPS) data for 2NIM, validated by ΔDFT calculations, reveal a significant chemical shift for the C2 atom compared to the C4 and C5 atoms of the imidazole ring, indicating a lower electron density at this position nih.gov.
Table 1: Calculated XPS Binding Energies for 2-Nitroimidazole (2NIM)
| Atom | Experimental Binding Energy (eV) | Calculated Binding Energy (ΔDFT) (eV) |
| C4 | 286.0 | 286.1 |
| C5 | 286.7 | 286.8 |
| C2 | 287.8 | 287.9 |
| N3 | 400.5 | 400.4 |
| N1 | 401.5 | 401.3 |
| N6 | 406.8 | 406.7 |
| O7/8 | 533.0 | 533.1 |
Source: Adapted from Core Shell Investigation of 2-nitroimidazole - PMC nih.gov
This table illustrates the assignment of experimental XPS peaks to the different carbon, nitrogen, and oxygen atoms in 2-nitroimidazole, supported by DFT calculations. These values provide a foundational understanding of the electron distribution within the core structure of 1H-Imidazole-1-propanol, 2-nitro-.
Prediction of Reaction Pathways and Transition States
A critical aspect of the chemistry of nitroimidazoles is their reduction, a process central to their biological activity. Computational methods are instrumental in mapping the reaction pathways and identifying the transition states involved in these reductive processes. The reduction of the nitro group is believed to proceed through a series of single-electron transfers, leading to the formation of a nitro radical anion, followed by further reduction to nitroso and hydroxylamine (B1172632) intermediates, and ultimately to the amine nih.govresearchgate.netacs.orgacs.org.
DFT calculations have been employed to study the degradation mechanism of related nitroimidazoles, such as metronidazole (B1676534) (a 5-nitroimidazole), by hydroxyl radicals. These studies calculate the rate constants for various reaction steps using Transition State Theory (TST), providing a detailed kinetic profile of the degradation process nih.gov. While specific studies on 1H-Imidazole-1-propanol, 2-nitro- are not prevalent, the methodologies and general findings from related compounds offer a strong inferential basis. The initial one-electron reduction potential is a key parameter, and for 2-nitroimidazoles, this is a crucial step in their activation under hypoxic conditions. The stability of the resulting nitro radical anion and the energy barriers for subsequent reduction steps can be computationally predicted, offering insights into the molecule's reactivity.
Molecular Docking and Interaction Modeling with Enzymes (non-human, mechanistic)
The chemical reactivity of 1H-Imidazole-1-propanol, 2-nitro- is often realized in a biological context through interactions with enzymes, particularly non-human nitroreductases found in bacteria and other microorganisms. Molecular docking simulations are a powerful tool to visualize and quantify these interactions at an atomic level researchgate.netmdpi.comnih.gov.
These simulations place the nitroimidazole molecule into the active site of a target enzyme, such as a bacterial nitroreductase, and calculate the binding affinity and orientation. This provides a mechanistic hypothesis for how the enzyme facilitates the reduction of the nitro group. For nitroimidazoles, the interaction with the flavin mononucleotide (FMN) or flavin adenine (B156593) dinucleotide (FAD) cofactor within the enzyme's active site is critical researchgate.net. Docking studies can reveal key hydrogen bonds, hydrophobic interactions, and the proximity of the nitro group to the electron-donating flavin, which are all essential for efficient reduction.
While specific docking studies on 1H-Imidazole-1-propanol, 2-nitro- with non-human enzymes are not widely published, studies on other nitroimidazoles with bacterial and parasitic enzymes provide a framework for understanding these interactions researchgate.netresearchgate.netresearchgate.net. For example, docking of nitroimidazoles with ferredoxins and cyclin-dependent kinase 2 (CDK2) has been reported, highlighting the diverse range of potential protein targets researchgate.netnih.gov. The insights from these studies can be extrapolated to predict the binding mode of 1H-Imidazole-1-propanol, 2-nitro- in similar enzymatic pockets.
Conformational Analysis and Stereochemical Impact on Reactivity
The three-dimensional structure of 1H-Imidazole-1-propanol, 2-nitro- is not static. Rotation around the single bonds in the propanol (B110389) side chain allows the molecule to adopt various conformations, which can have a significant impact on its reactivity. Conformational analysis, typically performed using computational methods, helps to identify the most stable conformers and the energy barriers between them.
A study on propanol itself has shown the existence of multiple stable conformers in the gas phase and in matrix isolation arxiv.org. For 1H-Imidazole-1-propanol, 2-nitro-, the orientation of the propanol chain relative to the imidazole ring will influence its interaction with its environment, including solvent molecules and enzyme active sites. Furthermore, computational studies on related 2-nitroimidazole radiopharmaceuticals have indicated that the conformational landscape can change significantly when moving from the gas phase to an aqueous solution, underscoring the importance of considering the solvent environment in these analyses mdpi.com.
Stereochemistry can also play a crucial role. If a chiral center is present, the different enantiomers or diastereomers can exhibit distinct chemical and biological properties. The spatial arrangement of the substituents can affect how the molecule fits into an enzyme's active site, leading to differences in reaction rates. While the specific impact of stereochemistry on the reactivity of 1H-Imidazole-1-propanol, 2-nitro- requires dedicated study, the principles of stereoselectivity in chemical reactions are well-established.
Quantitative Structure-Activity Relationships (QSAR) in Chemical Reactivity
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with their activity. In the context of chemical reactivity, a QSAR study on nitroimidazoles might relate parameters like the electron affinity or the energy of the Lowest Unoccupied Molecular Orbital (LUMO) to their reduction potential or reaction rates.
Several QSAR studies have been conducted on nitroimidazoles, often focusing on their biological activities such as radiosensitization or antimicrobial effects, which are intrinsically linked to their chemical reactivity (specifically, their ease of reduction) nih.govresearchgate.netsemanticscholar.orgnih.gov. These studies have consistently shown that the electron affinity of the nitroimidazole is a key determinant of its activity. A higher electron affinity generally corresponds to a greater ease of reduction and, consequently, higher biological efficacy.
Table 2: Descriptors Used in QSAR Models for Nitroimidazole Reactivity
| Descriptor | Description | Relevance to Chemical Reactivity |
| E (Electron Affinity) | The energy released when an electron is added to a neutral molecule. | A primary indicator of the ease of reduction of the nitro group. |
| log P (Partition Coefficient) | A measure of the lipophilicity of the compound. | Influences transport to the site of reaction and interaction with nonpolar environments. |
| LUMO Energy | The energy of the Lowest Unoccupied Molecular Orbital. | Related to the electron affinity; a lower LUMO energy facilitates acceptance of an electron. |
| Molecular Volume/Surface Area | Geometric descriptors related to the size and shape of the molecule. | Can influence steric hindrance in reactions and binding to enzyme active sites. |
| Dipole Moment | A measure of the overall polarity of the molecule. | Affects solubility and interactions with polar molecules and environments. |
Source: Adapted from various QSAR studies on nitroimidazoles. researchgate.netsemanticscholar.orgnih.gov
These descriptors, calculated using computational methods, can be used to build predictive models for the chemical reactivity of new nitroimidazole derivatives, including 1H-Imidazole-1-propanol, 2-nitro-. By understanding the relationship between these structural features and reactivity, it is possible to rationally design molecules with desired chemical properties.
Advanced Spectroscopic and Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies
NMR spectroscopy provides unparalleled insight into the molecular framework of 1H-Imidazole-1-propanol, 2-nitro-. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecule's structure can be assembled.
¹H and ¹³C NMR Applications
The ¹H and ¹³C NMR spectra of 1H-Imidazole-1-propanol, 2-nitro- are characterized by distinct signals corresponding to each unique hydrogen and carbon atom in the molecule. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the local electronic environment of each nucleus, while spin-spin coupling provides information about adjacent atoms.
In the ¹H NMR spectrum, the two protons on the imidazole (B134444) ring (H-4 and H-5) typically appear as distinct singlets or doublets in the downfield region (around 7.0-7.5 ppm), with their exact positions influenced by the electron-withdrawing nitro group. The protons of the N-substituted propanol (B110389) side chain exhibit characteristic signals: the methylene (B1212753) group attached to the imidazole nitrogen (N-CH₂) is expected around 4.5 ppm, the methine group (CH-OH) around 4.0 ppm, and the terminal methyl group (CH₃) further upfield, around 1.2 ppm. The hydroxyl proton (-OH) signal is often a broad singlet whose position can vary depending on solvent and concentration.
The ¹³C NMR spectrum complements the proton data. The carbon atoms of the imidazole ring resonate between approximately 120 and 150 ppm, with the carbon bearing the nitro group (C-2) being significantly shifted. The carbons of the propanol side chain are found in the upfield region of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 1H-Imidazole-1-propanol, 2-nitro- Predicted values are based on established data for 2-nitroimidazole (B3424786) and N-alkylated propanol chains. Actual experimental values may vary based on solvent and conditions.
| Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Correlations |
|---|---|---|---|---|
| 1' | -CH₂- | ~4.5 (t) | ~50 | Correlates with C-2', C-4, C-5 |
| 2' | -CH(OH)- | ~4.0 (m) | ~68 | Correlates with C-1', C-3' |
| 3' | -CH₃ | ~1.2 (d) | ~20 | Correlates with C-2' |
| 2 | C-NO₂ | - | ~148 | - |
| 4 | Im-CH | ~7.2 (s) | ~128 | Correlates with C-1', C-5 |
| 5 | Im-CH | ~7.5 (s) | ~122 | Correlates with C-1', C-4 |
Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)
While 1D NMR provides fundamental data, two-dimensional (2D) NMR experiments are crucial for unambiguous assignment of all signals and complete structural confirmation. ipb.pt
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, for instance, confirming the connectivity within the propanol side chain (H-1' with H-2', and H-2' with H-3').
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. An HSQC spectrum would definitively link each proton signal from the propanol chain and the imidazole ring to its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two or three bonds. Key HMBC correlations would include the one between the N-CH₂ protons (H-1') and the imidazole ring carbons (C-4 and C-5), which is definitive proof of the N-1 substitution site.
Solid-State NMR: While less common for routine analysis of small molecules, solid-state NMR could be employed to study the compound's conformation and intermolecular interactions in its crystalline form, providing data that is unobtainable in solution.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a vital analytical technique used to determine the molecular weight of 1H-Imidazole-1-propanol, 2-nitro- and to gain structural information from its fragmentation patterns.
Electron Ionization Mass Spectrometry (EI-MS)
In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. This "hard" ionization technique provides a characteristic fragmentation pattern, or "fingerprint," for the molecule. The mass spectrum of 2-nitroimidazole itself is known to show prominent fragment ions corresponding to the loss of the nitro group (NO₂) and nitric oxide (NO). For 1H-Imidazole-1-propanol, 2-nitro-, the molecular ion (M⁺˙) peak at m/z 171 would be expected. Key fragmentation pathways would likely involve:
Loss of the nitro group: [M - NO₂]⁺ at m/z 125.
Cleavage of the propanol side chain, for example, loss of a C₃H₆O fragment, leading to the 2-nitroimidazole cation at m/z 113.
Alpha-cleavage adjacent to the hydroxyl group.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI is a "soft" ionization technique that transfers ions from solution into the gas phase with minimal fragmentation. wikipedia.org It is particularly useful for confirming the molecular weight of polar molecules like 1H-Imidazole-1-propanol, 2-nitro-. In positive-ion mode, the ESI-MS spectrum would be dominated by the protonated molecular ion, [M+H]⁺, at m/z 172. Other common adducts, such as the sodium adduct [M+Na]⁺ at m/z 194, might also be observed. By adjusting instrumental parameters to induce in-source fragmentation or by using tandem mass spectrometry (MS/MS), controlled fragmentation of the [M+H]⁺ ion can be achieved to provide further structural confirmation. scispace.com
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of a molecule's mass, typically to four or more decimal places. This precision allows for the determination of the elemental composition of the parent ion and its fragments, serving as an unambiguous confirmation of the chemical formula. For 1H-Imidazole-1-propanol, 2-nitro-, HRMS would be used to verify its exact mass.
Table 2: Key Mass Spectrometry Data for 1H-Imidazole-1-propanol, 2-nitro-
| Parameter | Technique | Expected m/z Value | Ion Formula |
|---|---|---|---|
| Chemical Formula | - | - | C₆H₉N₃O₃ |
| Molecular Weight (Nominal) | - | 171 | - |
| Monoisotopic Mass (Calculated) | HRMS | 171.0644 | C₆H₉N₃O₃ |
| Protonated Molecular Ion | ESI-MS | 172.0717 | [C₆H₁₀N₃O₃]⁺ |
| Sodium Adduct Ion | ESI-MS | 194.0536 | [C₆H₉N₃O₃Na]⁺ |
| Major EI Fragment (Loss of NO₂) | EI-MS | 125.0718 | [C₆H₉N₂O]⁺ |
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Theoretical calculations, such as those performed using Density Functional Theory (DFT), have been instrumental in assigning the vibrational modes of 2-nitroimidazole. nih.govmdpi.com These studies indicate that the IR and Raman spectra are dominated by vibrations associated with the imidazole ring and the nitro group.
Key Predicted Vibrational Modes for 1H-Imidazole-1-propanol, 2-nitro- (based on 2-NIM data):
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |
| N-H Stretch | ~3512 | Stretching vibration of the N-H bond in the imidazole ring. mdpi.com |
| C-H Stretch (ring) | ~3165, ~3141 | Stretching vibrations of the C-H bonds on the imidazole ring. mdpi.com |
| C-H Stretch (propanol) | 2850-3000 | Stretching vibrations of the C-H bonds in the propanol side chain. |
| O-H Stretch | 3200-3600 (broad) | Stretching vibration of the hydroxyl group in the propanol side chain, often appearing as a broad band due to hydrogen bonding. |
| NO₂ Asymmetric Stretch | ~1527 | Asymmetric stretching vibration of the nitro group. mdpi.com |
| NO₂ Symmetric Stretch | ~1348 | Symmetric stretching vibration of the nitro group. mdpi.com |
| C=C and C=N Ring Stretching | 1300-1500 | Vibrations involving the double bonds within the imidazole ring. |
| C-N Stretch | ~1318 (Raman active) | Stretching vibration of the bond between the imidazole ring and the nitro group. mdpi.com |
Note: The predicted wavenumbers are based on computational data for 2-nitroimidazole and may vary for 1H-Imidazole-1-propanol, 2-nitro- due to the presence of the propanol substituent.
The IR spectrum of the related compound 2-nitro-1-vinyl-1H-imidazole shows characteristic peaks at 3155 and 3128 cm⁻¹ (C-H stretch), 1635 cm⁻¹ (C=C stretch), and 1527 and 1348 cm⁻¹ corresponding to the asymmetric and symmetric stretching of the NO₂ group, respectively. mdpi.com It is expected that 1H-Imidazole-1-propanol, 2-nitro- would exhibit similar absorptions for the nitro group and the imidazole ring, with additional bands corresponding to the propanol side chain, most notably the O-H and C-H stretching vibrations.
Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. For 2-nitroimidazole, a particularly strong Raman band is predicted around 1318 cm⁻¹, attributed to a combination of C-N and C=C stretching modes. mdpi.com This feature, along with other characteristic ring vibrations, would be a key marker in the Raman spectrum of 1H-Imidazole-1-propanol, 2-nitro-.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for 1H-Imidazole-1-propanol, 2-nitro- has not been reported, the crystal structure of the parent compound, 2-nitroimidazole, provides valuable insights into the expected solid-state conformation. nih.gov
The crystallographic data for 2-nitroimidazole reveals a monoclinic crystal system with the space group P2₁/c. nih.gov The imidazole ring is planar, and the nitro group is nearly coplanar with the ring, which allows for electron delocalization. In the crystal lattice, molecules are linked by intermolecular hydrogen bonds between the N-H group of one molecule and an oxygen atom of the nitro group of an adjacent molecule, forming a networked structure. nih.gov
Crystallographic Data for 2-Nitroimidazole:
| Parameter | Value | Reference |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P 1 21/c 1 | nih.gov |
| a (Å) | 7.32150 | nih.gov |
| b (Å) | 9.81060 | nih.gov |
| c (Å) | 6.75390 | nih.gov |
| β (°) | 115.710 | nih.gov |
This data for 2-nitroimidazole serves as a structural reference for its derivatives.
Electrochemical Methods for Redox Potential Determination and Reaction Monitoring
Electrochemical techniques, particularly cyclic voltammetry (CV), are crucial for investigating the redox properties of nitroimidazole derivatives, which are central to their biological activity. The reduction of the nitro group is a key step in their mechanism of action.
Studies on 2-nitroimidazole in aqueous mixed media have shown that its electrochemical reduction is pH-dependent. researchgate.net At acidic pH, a single irreversible reduction peak is observed, while at alkaline pH, two reduction peaks appear. researchgate.net The initial step in the reduction is a one-electron process to form a nitro radical anion. researchgate.net This radical anion is a key reactive intermediate.
The redox potential of 2-nitroimidazoles is influenced by the substituents on the imidazole ring. The propanol group in 1H-Imidazole-1-propanol, 2-nitro- is expected to have a minor electronic effect on the redox potential of the nitro group compared to the parent 2-nitroimidazole. However, it can influence the solvation and accessibility of the nitro group to the electrode surface.
Electrochemical methods can also be used to monitor reactions involving 1H-Imidazole-1-propanol, 2-nitro-, such as its reduction or its interaction with other molecules. The changes in the voltammetric profile can provide kinetic and mechanistic information about these processes.
Electrochemical Data for 2-Nitroimidazole Reduction:
| Process | Description | Significance |
| One-electron reduction | Formation of the nitro radical anion (NO₂⁻). | Key step in the biological activity of nitroimidazoles. researchgate.net |
| pH-dependent reduction | The reduction potential and mechanism vary with pH. | Important for understanding its behavior in physiological environments. researchgate.net |
| Further reduction | The nitro radical anion can be further reduced to hydroxylamine (B1172632) and amine derivatives. | Leads to the formation of various metabolites. |
Photoelectron Spectroscopy and Core-Level Excitation Studies
Photoelectron spectroscopy (PES) and near-edge X-ray absorption fine structure (NEXAFS) spectroscopy are powerful techniques for probing the electronic structure of molecules. Studies on 2-nitroimidazole using synchrotron radiation have provided detailed information about its core-level binding energies and unoccupied molecular orbitals. nih.govfrontiersin.orgnih.gov
X-ray photoelectron spectroscopy (XPS) of 2-nitroimidazole reveals distinct core-level binding energies for the carbon, nitrogen, and oxygen atoms, which are sensitive to their chemical environment. nih.govfrontiersin.org The nitrogen 1s XPS spectrum, for instance, shows separate peaks for the two nitrogen atoms in the imidazole ring and the nitrogen atom in the nitro group. The higher electronegativity of the nitro group results in a chemical shift of the core levels of the imidazole ring atoms to higher binding energies compared to unsubstituted imidazole. nih.gov
NEXAFS spectra at the C, N, and O K-edges provide information about the unoccupied molecular orbitals. nih.govfrontiersin.org For 2-nitroimidazole, the lowest unoccupied molecular orbital (LUMO) is a π* orbital primarily localized on the nitro group. This is a key factor in its ability to accept electrons, which is fundamental to its biological activity.
For 1H-Imidazole-1-propanol, 2-nitro-, the core-level spectra are expected to be similar to those of 2-nitroimidazole for the atoms in the nitroimidazole ring. The addition of the propanol side chain would introduce new core-level signals for the additional carbon and oxygen atoms, and it may cause small shifts in the binding energies of the ring atoms due to its electronic influence.
Chromatographic Techniques for Purification and Analysis (e.g., HPLC, GC-MS)
Chromatographic methods are indispensable for the purification and analytical determination of 1H-Imidazole-1-propanol, 2-nitro-. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most commonly employed techniques for the analysis of nitroimidazole derivatives. sielc.comresearchgate.netnih.gov
High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating and quantifying nitroimidazoles in various matrices. sielc.comresearchgate.net Reversed-phase HPLC with a C18 column is a common setup, using a mobile phase typically consisting of a mixture of water or buffer and an organic modifier like acetonitrile (B52724) or methanol. sielc.comresearchgate.net UV detection is well-suited for nitroimidazoles due to the strong absorbance of the nitroimidazole chromophore, typically around 270-320 nm. sielc.com HPLC methods can be developed for purity testing, quantitative analysis of bulk material, and for monitoring the progress of synthesis reactions.
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool, particularly for the identification of volatile derivatives or for the analysis of complex mixtures. While the direct analysis of the relatively polar 1H-Imidazole-1-propanol, 2-nitro- by GC might require derivatization to increase its volatility, GC-MS provides high sensitivity and structural information from the mass spectrum. The mass spectrum would show a molecular ion peak and characteristic fragmentation patterns, including the loss of the nitro group and fragments from the propanol side chain. A predicted GC-MS spectrum for a related compound, 1H-Imidazole-1-ethanol, 2-nitro-alpha-((2,2,2-trifluoro-1-(trifluoromethyl)ethoxy)methyl)-, highlights the expected fragmentation behavior. hmdb.ca
Typical Chromatographic Conditions for Nitroimidazole Analysis:
| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection |
| HPLC | C18 Reversed-Phase | Water/Acetonitrile or Methanol with buffer | UV-Vis (270-320 nm) sielc.com |
| GC-MS | Capillary column (e.g., DB-5) | Helium | Mass Spectrometry (Electron Ionization) |
These chromatographic techniques are essential for ensuring the quality and purity of 1H-Imidazole-1-propanol, 2-nitro- for any subsequent research or application.
Molecular Level Biochemical Interactions and Enzymatic Transformations Mechanistic Focus
Enzymatic Bioreduction of the Nitro Group by Nitroreductases and Related Enzymes
The bioreduction of the nitro group in 2-nitroimidazoles is a critical activation step, predominantly carried out by a class of enzymes known as nitroreductases. nih.gov This process is essential for the compound's biological activity, transforming the relatively inert parent molecule into reactive intermediates. nih.gov
Enzyme Specificity and Substrate Binding Interactions
Nitroreductases, particularly those belonging to the NfsB family from E. coli, catalyze the reduction of nitroaromatic compounds. nih.gov The catalytic mechanism involves the transfer of a hydride from a reduced cofactor, such as NADPH or NADH, to the nitro group of the substrate. nih.gov This process follows a ping-pong bi-bi kinetic model, which consists of two main half-reactions: the reductive half-reaction where a hydride is transferred from the cofactor to the enzyme's flavin mononucleotide (FMN) moiety, and the oxidative half-reaction where the reduced FMN subsequently transfers a hydride to the nitroaromatic substrate. nih.gov
The specificity of these enzymes is dictated by the architecture of their active sites. For instance, in wild-type NfsB, the substrate CB1954 binds in the active center, forming a hydrogen bond between its amide group and the amino acid Lysine 14, while its 2-nitro group forms a hydrogen bond with Serine 39. nih.gov In engineered mutants of NfsB, such as one with F70A/F108Y mutations, Lysine 14 can form hydrogen bonds with both the amide and the 2-nitro group of CB1954. nih.gov This altered binding orientation brings the nitro group closer to the reduced FMN, facilitating a more efficient reduction. nih.gov Specifically, the distance between the N5 of the reduced FMN and the nearest oxygen of the nitro group is a critical determinant of reaction efficiency. nih.gov
The role of nonprotein thiols (NPSH), such as cysteine and glutathione (B108866) (GSH), has also been shown to influence the enzymatic reduction of 2-nitroimidazoles. nih.gov The addition of NPSH can enhance the reduction of the nitro group, with cysteine being significantly more effective than GSH. nih.gov Conversely, depletion of these thiols leads to a marked decrease in the reduction of the nitro function. nih.gov
Electron Transfer Mechanisms at the Enzymatic Active Site
The electron transfer process within the enzyme active site is a finely tuned event. The distance and orientation between the electron donor (reduced FMN) and the electron acceptor (the nitro group) are crucial. nih.gov Computational studies on model systems, such as phenol-imidazole-base triads, provide insights into the fundamental principles of coupled electron and proton transfers, which are analogous to the processes occurring in enzyme active sites. uci.edu These studies highlight the importance of hydrogen bonding networks in facilitating these transfers. uci.edu
Non-Enzymatic Reduction in Cellular Mimicking Environments
The presence of other reducing agents in the cellular environment can also influence this process. For example, ascorbate (B8700270) can reduce the nitroso intermediate to the hydroxylamine (B1172632), thereby affecting the stoichiometry of NADPH consumption by nitroreductases. nih.gov The chemical environment, including the presence of thiols, can also impact the stability and further reactions of the reduced intermediates. nih.gov
Interaction with Specific Cellular Components and Pathways (focus on molecular recognition and chemical modification, not biological outcome)
The reactive intermediates generated from the reduction of 2-nitro-1H-imidazole-1-propanol can covalently bind to various cellular macromolecules. Under hypoxic conditions, these reactive species have been shown to bind to cellular proteins. nih.gov This binding is a key molecular event that precedes the observable biological effects.
Chemoproteomic studies using clickable nitro-fatty acid probes have identified a broad range of protein targets for nitro-alkylation, with an enrichment of transmembrane proteins, particularly those in the endoplasmic reticulum and nuclear membranes. nih.gov This suggests that the lipophilic nature of the nitroimidazole and its reactive metabolites may favor their accumulation and reaction within membrane-rich compartments. nih.gov The covalent adduction to these proteins represents a significant chemical modification at the molecular level.
Studies on Resistance Mechanisms at a Molecular Level (e.g., mutations affecting enzyme activity)
Resistance to nitroimidazole compounds can arise from alterations at the molecular level that affect their activation. nih.govnih.gov Since enzymatic reduction is crucial for generating the active cytotoxic species, any mutation that impairs the function of the activating nitroreductases can lead to resistance. nih.gov
Future Research Directions and Unexplored Chemical Space
Development of Novel Synthetic Strategies for Nitroimidazole Scaffolds
The synthesis of functionalized nitroimidazoles is a cornerstone for exploring their chemical potential. nih.govnih.gov While established methods exist, future research should focus on developing more efficient, versatile, and sustainable synthetic routes.
Historically, the construction of the 2-nitroimidazole (B3424786) ring has involved multi-step processes, sometimes starting from materials like β-aminoacetaldehyde di-methyl acetal, followed by cyclization, diazotization, and nitration. nih.gov A key area for future development lies in creating more streamlined and atom-economical strategies. This could involve novel catalytic systems or the use of greener solvents and reagents.
Future synthetic explorations could include:
Direct C-H Functionalization: Investigating methods for the direct functionalization of the imidazole (B134444) ring, which would bypass the need for pre-functionalized starting materials and allow for more rapid diversification of the 1H-Imidazole-1-propanol, 2-nitro- scaffold.
Flow Chemistry: Applying continuous flow technologies to the synthesis of nitroimidazoles. This could offer improved control over reaction parameters, enhanced safety for nitration reactions, and easier scalability.
Photoredox Catalysis: Exploring light-mediated reactions to construct or modify the nitroimidazole core, potentially enabling transformations that are difficult to achieve with traditional thermal methods.
Enantioselective Synthesis: For derivatives of 1H-Imidazole-1-propanol, 2-nitro-, developing stereoselective synthetic routes is crucial for understanding the impact of chirality on their chemical and physical properties. Strategies like Sharpless epoxidation have been used for related compounds and could be adapted. nih.gov
A comparative table of potential synthetic strategies is presented below.
| Strategy | Potential Advantages | Research Focus |
| Direct C-H Functionalization | Increased efficiency, reduced waste, rapid diversification. | Development of selective catalysts for specific C-H bond activation on the imidazole ring. |
| Flow Chemistry | Enhanced safety, better process control, scalability. | Optimization of reactor design and reaction conditions for nitration and substitution reactions. |
| Photoredox Catalysis | Access to novel transformations, mild reaction conditions. | Screening of photocatalysts and light sources for efficient ring formation and functionalization. |
| Enantioselective Synthesis | Access to stereochemically pure compounds. | Design of chiral catalysts and auxiliaries for asymmetric synthesis of propanol (B110389) side chains. |
In-depth Exploration of Reaction Mechanisms and Intermediates
The reactivity of nitroimidazoles is dominated by the electron-withdrawing nature of the nitro group, which makes them susceptible to reduction. nih.govnih.gov While the reductive bioactivation is a key aspect of their biological activity, a deeper, purely chemical understanding of their reaction mechanisms is lacking. nih.gov
Future research should aim to:
Isolate and Characterize Reactive Intermediates: The reduction of the nitro group proceeds through several intermediates, including nitroso and hydroxylamine (B1172632) species, ultimately forming an amino group. nih.gov Detailed studies are needed to isolate and characterize these intermediates for compounds like 1H-Imidazole-1-propanol, 2-nitro-. This could involve performing reactions at low temperatures or using specialized trapping agents.
Investigate Nucleophilic Aromatic Substitution: The nitroimidazole ring can undergo nucleophilic aromatic substitution, where the nitro group is displaced. The mechanisms of these reactions, including the formation of Meisenheimer-type complexes, warrant further investigation. mdpi.com
Study the Role of pH and Solvent: The stability and reactivity of nitroimidazoles are known to be influenced by pH. mdpi.commdpi.com Systematic studies are required to map out the reaction pathways of 1H-Imidazole-1-propanol, 2-nitro- under a wide range of acidic, basic, and neutral conditions, and in various solvent systems.
Application of Advanced Analytical Techniques for Mechanistic Elucidation
To achieve a detailed understanding of reaction mechanisms and intermediates, the application of sophisticated analytical techniques is indispensable. nih.gov
Key analytical approaches for future research include:
Chromatography-Mass Spectrometry: Techniques like ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are powerful tools for separating and identifying reactants, products, and transient intermediates in complex reaction mixtures. nih.govsmu.causda.gov These methods can be used to monitor reaction kinetics and identify unknown byproducts.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as 2D NMR (COSY, HMBC, HSQC), can provide detailed structural information on intermediates and final products, helping to elucidate complex molecular structures and conformations.
Spectroscopic Methods: Vibrational spectroscopy (Infrared and Raman) can provide insights into the bonding and structural changes occurring during a reaction. nih.govresearchgate.net UV-Vis spectrophotometry can be used to monitor the consumption of reactants and formation of products, particularly those with distinct chromophores. nih.gov
Specialized Techniques: For studying interactions with other molecules, techniques like trapped in agarose (B213101) DNA immunostaining (TARDIS), which has been adapted using click chemistry, could be repurposed to study covalent binding to other chemical entities under specific reaction conditions. nih.gov
| Analytical Technique | Application in Nitroimidazole Research |
| UHPLC-MS/MS | Confirmatory analysis, quantification of trace levels, identification of metabolites and degradation products. nih.govusda.gov |
| GC-MS | Analysis of volatile derivatives, requires derivatization for non-volatile compounds. nih.gov |
| NMR Spectroscopy | Structural elucidation of new compounds and intermediates, conformational analysis. nih.govmdpi.com |
| IR & Raman Spectroscopy | Characterization of vibrational properties, understanding molecular structure. nih.govresearchgate.net |
| Click Chemistry-based Assays | Detection of covalent binding to target molecules. nih.gov |
Leveraging Computational Chemistry for Deeper Understanding of Reactivity
Computational chemistry offers a powerful, in-silico approach to complement experimental studies, providing insights that are often difficult to obtain through experimentation alone. nih.govresearchgate.net
Future computational studies on 1H-Imidazole-1-propanol, 2-nitro- should focus on:
Density Functional Theory (DFT) Calculations: DFT can be used to predict the geometrical and electronic structures, vibrational frequencies (IR and Raman), and NMR chemical shifts of the molecule and its potential intermediates. nih.govresearchgate.net This can aid in the interpretation of experimental spectroscopic data.
Reaction Pathway Modeling: Computational modeling can be used to map out the potential energy surfaces of various reactions, helping to identify the most likely reaction pathways and transition states. This is particularly valuable for understanding complex multi-step reactions.
Solvation Effects: The reactivity of the molecule can be significantly affected by the solvent. nih.govresearchgate.net Computational models that explicitly include solvent effects (e.g., using polarizable continuum models) are needed to accurately predict its behavior in different chemical environments.
Excited State Calculations: Time-dependent DFT (TD-DFT) can provide insights into the electronic excited states of the molecule, which is relevant for understanding its photochemical properties and potential applications in areas like photochemistry or materials science. nih.govresearchgate.net
Exploration of New Chemical Transformations of the Nitroimidazole Ring
The nitroimidazole scaffold is not just a static core but a platform for further chemical transformations. nih.gov Research into new reactions can lead to novel molecular architectures with unique properties.
Areas for future exploration include:
Ring Transformation Reactions: Unexpected ring transformations and enlargements have been observed in related heterocyclic systems. rsc.org Investigating the behavior of the 2-nitroimidazole ring under various conditions (e.g., strong base, reactive metals) could lead to the discovery of novel heterocyclic systems.
"Click" Chemistry: The propanol side chain of 1H-Imidazole-1-propanol, 2-nitro- can be readily modified to include an azide (B81097) or alkyne group. This would enable the use of copper-catalyzed azide-alkyne cycloaddition ("click" chemistry) to attach a wide variety of other molecules, creating a library of new derivatives for screening in various applications. mdpi.com
Fused Heterocyclic Systems: Developing synthetic routes to fuse other rings onto the nitroimidazole core can create more complex, rigid structures. For example, creating nitroimidazooxazoles has been a strategy in medicinal chemistry that could be explored for materials science applications. researchgate.net
Derivatization of the Nitro Group: While reduction of the nitro group is a common transformation, exploring other reactions at this site, such as its conversion to other nitrogen-containing functional groups, could yield new classes of compounds.
Research into Material Science Applications and Non-Biological Chemical Applications
The unique electronic and structural features of 1H-Imidazole-1-propanol, 2-nitro- suggest potential applications beyond the biological realm. This is a largely unexplored area that holds significant promise.
Potential future research directions include:
Coordination Polymers and Metal-Organic Frameworks (MOFs): The imidazole ring is an excellent ligand for metal ions. The nitrogen atoms can coordinate to metal centers to form extended structures. The propanol side chain could also participate in coordination or hydrogen bonding, influencing the final architecture. These materials could have applications in gas storage, separation, or catalysis.
Corrosion Inhibitors: Many organic molecules containing nitrogen and sulfur atoms, as well as π-systems, are effective corrosion inhibitors. The ability of the imidazole ring to adsorb onto metal surfaces suggests that 1H-Imidazole-1-propanol, 2-nitro- and its derivatives could be investigated for their potential to protect metals from corrosion.
Energetic Materials: The presence of the nitro group, a well-known energetic functional group, suggests that derivatives of this compound could be explored as components of energetic materials or propellants. This would require careful synthesis and handling, focusing on compounds with a high density and a favorable oxygen balance.
Non-linear Optical (NLO) Materials: Molecules with a combination of electron-donating and electron-withdrawing groups can exhibit non-linear optical properties. By modifying the 1H-Imidazole-1-propanol, 2-nitro- scaffold to include strong donor groups, it may be possible to create new NLO materials for applications in telecommunications and optical computing.
By shifting the focus from the well-trodden path of biological activity to the fundamental chemistry and material properties of 1H-Imidazole-1-propanol, 2-nitro-, the scientific community can unlock a new chapter in the story of nitroimidazoles, potentially leading to novel materials and technologies.
Q & A
Q. What are the recommended synthetic routes for 2-nitro-1H-imidazole-1-propanol, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including nitration of the imidazole ring followed by propanol substitution. For example, nitration can be achieved using nitric acid/sulfuric acid under controlled temperatures (0–5°C), while substitution may employ nucleophilic agents like 1,3-propanediol in the presence of a Lewis acid catalyst (e.g., AlCl₃) . Optimization requires monitoring reaction progress via TLC or HPLC, adjusting stoichiometry, and evaluating solvent polarity effects on yield.
Q. How can the physicochemical properties (e.g., melting point, solubility) of this compound be experimentally determined?
- Methodological Answer :
- Melting Point : Use differential scanning calorimetry (DSC) or a capillary tube method with a calibrated apparatus.
- Solubility : Perform gravimetric analysis by dissolving incremental amounts in solvents (e.g., water, ethanol, DMSO) at 25°C under agitation, followed by filtration and drying to assess saturation .
- Thermodynamic Data : Access phase-change enthalpy values (e.g., ΔfusH) from NIST subscription databases, which compile experimental thermochemical data for imidazole derivatives .
Q. What spectroscopic techniques are suitable for structural confirmation of 2-nitro-1H-imidazole-1-propanol?
- Methodological Answer :
- IR Spectroscopy : Identify characteristic nitro (NO₂) stretches (~1520 cm⁻¹ and ~1350 cm⁻¹) and hydroxyl (O–H) bands (~3300 cm⁻¹) .
- NMR : Use ¹H NMR to confirm propanol chain integration (e.g., –CH₂– protons at δ 3.5–4.0 ppm) and ¹³C NMR to verify nitrated imidazole carbons .
- Mass Spectrometry : Analyze molecular ion peaks (e.g., [M+H]⁺ at m/z 173) and fragmentation patterns via GC-MS or LC-MS .
Advanced Research Questions
Q. How does the nitro group influence the reactivity of 1H-imidazole-1-propanol in substitution or oxidation reactions?
- Methodological Answer : The electron-withdrawing nitro group deactivates the imidazole ring, directing electrophilic substitutions to specific positions. For example, in halogenation, bromine may preferentially attack the 4-position of the imidazole ring. Reductive conditions (e.g., H₂/Pd-C) can reduce the nitro group to an amine, altering subsequent reactivity . Computational studies (DFT) can predict charge distribution and reaction pathways .
Q. What strategies are effective in resolving contradictions in reported biological activity data for nitroimidazole derivatives?
- Methodological Answer :
- Standardized Assays : Use consistent cell lines (e.g., E. coli ATCC 25922 for antimicrobial tests) and control compounds.
- Structure-Activity Relationship (SAR) Analysis : Compare bioactivity across analogs with systematic substitutions (e.g., varying propanol chain length) .
- Data Reprodubility : Validate results across multiple labs using identical synthetic batches and assay protocols .
Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Use tools like SwissADME to predict solubility, bioavailability, and metabolic stability.
- Docking Studies : Model interactions with target proteins (e.g., bacterial nitroreductases) using AutoDock Vina to prioritize derivatives with high binding affinity .
- QSAR Models : Develop regression models correlating substituent properties (e.g., logP, polar surface area) with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
